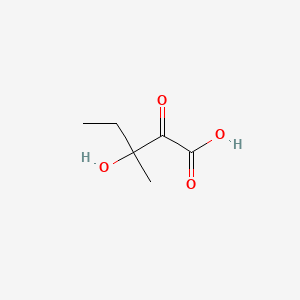

3-Hydroxy-3-methyl-2-oxopentanoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H10O4 |

|---|---|

Molecular Weight |

146.14 g/mol |

IUPAC Name |

3-hydroxy-3-methyl-2-oxopentanoic acid |

InChI |

InChI=1S/C6H10O4/c1-3-6(2,10)4(7)5(8)9/h10H,3H2,1-2H3,(H,8,9) |

InChI Key |

YJVOWRAWFXRESP-UHFFFAOYSA-N |

SMILES |

CCC(C)(C(=O)C(=O)O)O |

Canonical SMILES |

CCC(C)(C(=O)C(=O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on 3-Hydroxy-3-methyl-2-oxopentanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological role of 3-Hydroxy-3-methyl-2-oxopentanoic acid, an important intermediate in branched-chain amino acid biosynthesis.

Core Chemical Properties

Precise experimental determination of the physicochemical properties of this compound is not extensively documented in publicly available literature, likely due to its transient nature as a metabolic intermediate. However, computed data from reliable chemical databases provide valuable estimates.

Table 1: Computed Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₁₀O₄ | PubChem[1] |

| Molecular Weight | 146.14 g/mol | PubChem[1] |

| XLogP3-AA (LogP) | -0.4 | PubChem |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |

| Rotatable Bond Count | 3 | PubChem[1] |

| Exact Mass | 146.05790880 g/mol | PubChem[1] |

| Monoisotopic Mass | 146.05790880 g/mol | PubChem[1] |

| Topological Polar Surface Area | 74.6 Ų | PubChem[1] |

| Heavy Atom Count | 10 | PubChem[1] |

| Complexity | 163 | PubChem[1] |

| pKa (strongest acidic) | 3.52 (predicted) | FooDB[2] |

Metabolic Significance: Role in Isoleucine Biosynthesis

This compound is a key intermediate in the biosynthesis of the essential amino acid isoleucine. This metabolic pathway is crucial in bacteria, archaea, fungi, and plants. The formation and conversion of this keto acid are catalyzed by the enzyme ketol-acid reductoisomerase (KARI) .

The KARI enzyme catalyzes a two-step reaction:

-

An isomerization of an acetolactate derivative.

-

A subsequent NADPH-dependent reduction of the intermediate to a dihydroxy acid.[3][4][5]

In the context of isoleucine biosynthesis, the specific substrate for KARI is (S)-2-aceto-2-hydroxybutanoate. This is converted to (R)-3-hydroxy-3-methyl-2-oxopentanoate, which is then reduced to 2,3-dihydroxy-3-methylvalerate.

Experimental Protocols

Due to the limited availability of detailed experimental data for the isolated compound, this section outlines a generalized enzymatic synthesis protocol based on the known biochemical pathway.

Enzymatic Synthesis of this compound

This protocol describes the in-vitro synthesis of (R)-3-Hydroxy-3-methyl-2-oxopentanoic acid using recombinant ketol-acid reductoisomerase (KARI).

Materials:

-

Recombinant and purified ketol-acid reductoisomerase (KARI) enzyme.

-

(S)-2-Aceto-2-hydroxybutanoate (substrate).

-

Magnesium chloride (MgCl₂) solution (cofactor for isomerization).[3]

-

NADPH (cofactor for the reduction step, to be omitted if isolating the intermediate).

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5).

-

Quenching solution (e.g., perchloric acid or a suitable organic solvent).

-

Analytical equipment for product verification (e.g., HPLC, LC-MS).

Methodology:

-

Reaction Setup: In a temperature-controlled reaction vessel, prepare a reaction mixture containing the reaction buffer, MgCl₂, and the substrate, (S)-2-aceto-2-hydroxybutanoate.

-

Enzyme Addition: Initiate the reaction by adding a predetermined concentration of the purified KARI enzyme.

-

Incubation: Incubate the reaction mixture at the optimal temperature for the KARI enzyme (typically 25-37°C) with gentle agitation.

-

Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at different time points and analyzing the formation of the product and consumption of the substrate using an appropriate analytical technique.

-

Reaction Termination: To isolate the intermediate, this compound, the reaction should be terminated before the reduction step proceeds significantly. This can be achieved by omitting NADPH from the initial reaction mixture and quenching the reaction after a specific time by adding a quenching solution.

-

Purification: The product can be purified from the reaction mixture using chromatographic techniques such as ion-exchange chromatography or reversed-phase HPLC.

-

Characterization: The identity and purity of the synthesized this compound should be confirmed using methods like mass spectrometry and NMR spectroscopy.

Conclusion

This compound plays a vital, albeit transient, role in the fundamental metabolic pathway of isoleucine biosynthesis. While extensive experimental data on its isolated chemical properties are scarce, its enzymatic synthesis and biological function are well-established. This guide provides a foundational understanding for researchers in biochemistry, microbiology, and drug development, particularly those targeting branched-chain amino acid metabolism for antimicrobial or herbicidal applications. Further research into the isolation and detailed characterization of this keto acid could provide deeper insights into the kinetics and mechanism of the ketol-acid reductoisomerase enzyme.

References

- 1. This compound | C6H10O4 | CID 440269 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Showing Compound 3-Methyl-2-oxopentanoic acid (FDB021447) - FooDB [foodb.ca]

- 3. Mechanism of ketol acid reductoisomerase--steady-state analysis and metal ion requirement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 5. Probing the mechanism of the bifunctional enzyme ketol-acid reductoisomerase by site-directed mutagenesis of the active site - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Role of 3-Hydroxy-3-methyl-2-oxopentanoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxy-3-methyl-2-oxopentanoic acid is a hydroxylated derivative of 3-methyl-2-oxovaleric acid, an intermediate in the metabolism of the branched-chain amino acid isoleucine.[1] While detailed information on the specific biological role of the hydroxylated form is limited in current scientific literature, its precursor is a well-established biomarker for inborn errors of metabolism, most notably Maple Syrup Urine Disease (MSUD). This guide synthesizes the available information on this compound, discusses its metabolic context, and provides a detailed overview of its closely related precursor, 3-methyl-2-oxopentanoic acid, to infer its potential biological significance.

Introduction

This compound is a 2-oxo monocarboxylic acid that is structurally related to intermediates in the catabolism of branched-chain amino acids (BCAAs).[1] Its direct biological functions and metabolic pathways are not extensively documented. However, its chemical structure suggests its formation through the hydroxylation of 3-methyl-2-oxopentanoic acid, a key metabolite in the isoleucine degradation pathway. Understanding the role of this precursor is crucial to hypothesizing the potential significance of its hydroxylated counterpart.

Metabolic Context

Isoleucine Catabolism and the Formation of 3-Methyl-2-oxopentanoic Acid

The breakdown of the essential amino acid isoleucine is a critical metabolic pathway for energy production. This multi-step process, primarily occurring in the mitochondria, involves the conversion of isoleucine to acetyl-CoA and propionyl-CoA, which can then enter the citric acid cycle. A key intermediate in this pathway is (S)-3-methyl-2-oxopentanoic acid.

The initial step in isoleucine catabolism is a reversible transamination reaction catalyzed by a branched-chain aminotransferase (BCAT), which removes the amino group from isoleucine to form (S)-3-methyl-2-oxopentanoic acid.[2] Subsequently, the branched-chain α-keto acid dehydrogenase (BCKDH) complex catalyzes the irreversible oxidative decarboxylation of (S)-3-methyl-2-oxopentanoic acid to 2-methylbutanoyl-CoA.[3]

Potential Formation of this compound

Direct evidence for the primary metabolic pathway of this compound in humans is limited. However, two potential routes for its formation can be postulated:

-

Hydroxylation of 3-Methyl-2-oxopentanoic Acid: Cytochrome P450 enzymes or other hydroxylases could potentially catalyze the addition of a hydroxyl group to 3-methyl-2-oxopentanoic acid. This would represent a modification of the canonical isoleucine degradation pathway.

-

Alternative Biosynthetic Pathway: Biochemical databases indicate a reaction where (S)-2-Aceto-2-hydroxybutanoate is converted to (R)-3-Hydroxy-3-methyl-2-oxopentanoate.[4] This reaction is associated with the broader metabolic pathways of "Valine, leucine and isoleucine biosynthesis" and "2-Oxocarboxylic acid metabolism".[4] The physiological significance and the specific enzymes involved in this conversion in human metabolism remain to be fully elucidated.

Association with Inborn Errors of Metabolism: Maple Syrup Urine Disease (MSUD)

The most significant known biological role of the precursor, 3-methyl-2-oxopentanoic acid, is its accumulation in Maple Syrup Urine Disease (MSUD). MSUD is an autosomal recessive disorder caused by a deficiency in the BCKDH enzyme complex.[5][6] This enzymatic block leads to the buildup of BCAAs (leucine, isoleucine, and valine) and their corresponding branched-chain α-keto acids (BCKAs), including 3-methyl-2-oxopentanoic acid, in the blood, urine, and cerebrospinal fluid.[5][6]

The accumulation of these metabolites is neurotoxic and can lead to severe neurological damage, developmental delay, and a characteristic sweet odor of the urine, resembling maple syrup.[5][6][7] While 3-methyl-2-oxopentanoic acid is a hallmark of MSUD, the presence and concentrations of its hydroxylated form, this compound, in this condition have not been extensively studied. It is plausible that in states of high precursor concentration, minor metabolic pathways, such as hydroxylation, may become more active.

Quantitative Data

There is a lack of specific quantitative data for this compound in biological fluids. However, reference ranges for its precursor, 3-methyl-2-oxovaleric acid, are established, particularly in the context of diagnosing and monitoring MSUD.

| Biomarker | Matrix | Condition | Concentration Range |

| 3-Methyl-2-oxovaleric Acid | Urine | Normal | 0 - 2.6 mmol/mol creatinine[8] |

| 3-Methyl-2-oxovaleric Acid | Urine | MSUD | Significantly elevated |

Experimental Protocols

The analysis of this compound would likely follow similar methodologies to those used for other organic acids, particularly its non-hydroxylated precursor.

General Method for Organic Acid Analysis in Urine

Objective: To detect and quantify organic acids, including 3-methyl-2-oxovaleric acid, in urine samples.

Principle: Organic acids are extracted from the urine, derivatized to make them volatile, and then separated and identified using gas chromatography-mass spectrometry (GC-MS).

Methodology:

-

Sample Preparation:

-

An internal standard is added to a known volume of urine.

-

The urine is acidified, and the organic acids are extracted using an organic solvent (e.g., ethyl acetate).

-

The organic phase is evaporated to dryness.

-

-

Derivatization:

-

The dried extract is derivatized to convert the non-volatile organic acids into volatile esters (e.g., using silylation reagents like BSTFA).

-

-

GC-MS Analysis:

-

The derivatized sample is injected into a gas chromatograph.

-

The compounds are separated based on their boiling points and affinity for the chromatographic column.

-

The separated compounds are then introduced into a mass spectrometer for identification and quantification based on their mass spectra.

-

Conclusion and Future Directions

The biological role of this compound remains largely uncharacterized. Its structural similarity to 3-methyl-2-oxopentanoic acid suggests a potential role as a minor metabolite in the isoleucine catabolic pathway. The accumulation of its precursor is a key diagnostic marker for MSUD, a serious inborn error of metabolism.

Future research should focus on:

-

Developing sensitive and specific analytical methods to detect and quantify this compound in biological samples.

-

Investigating the enzymatic machinery responsible for its synthesis and degradation.

-

Evaluating its potential as a biomarker for MSUD or other metabolic disorders.

-

Determining its physiological and/or pathological effects , particularly its potential for neurotoxicity.

A deeper understanding of the metabolism of this and other minor metabolites of BCAA catabolism will provide a more complete picture of the pathophysiology of related inborn errors of metabolism and may reveal novel therapeutic targets.

References

- 1. This compound | C6H10O4 | CID 440269 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Methyl-2-oxovaleric Acid | Rupa Health [rupahealth.com]

- 3. a-Keto-b-Methylvaleric Acid | Rupa Health [rupahealth.com]

- 4. Reaction Details [sabiork.h-its.org]

- 5. Human Metabolome Database: Showing metabocard for 3-Methyl-2-oxovaleric acid (HMDB0000491) [hmdb.ca]

- 6. emedicine.medscape.com [emedicine.medscape.com]

- 7. researchgate.net [researchgate.net]

- 8. 3-Methyl-2-oxovaleric acid - Organic Acids - Lab Results explained | HealthMatters.io [healthmatters.io]

An In-depth Technical Guide on 3-Hydroxy-3-methyl-2-oxopentanoic acid in Metabolic Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the metabolic significance, enzymatic interactions, and experimental analysis of 3-Hydroxy-3-methyl-2-oxopentanoic acid. This keto acid serves as a critical intermediate in the biosynthesis of the essential amino acid isoleucine. The primary focus of this document is the enzyme ketol-acid reductoisomerase (KARI), which catalyzes the formation and subsequent reduction of this compound. This guide furnishes detailed quantitative data on enzyme kinetics, outlines experimental protocols for enzyme activity assays, and presents visualizations of the pertinent metabolic pathways to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction

This compound is a chiral α-keto acid that plays a pivotal role as a transient intermediate in the biosynthesis of L-isoleucine, one of the three branched-chain amino acids (BCAAs). Its metabolic relevance is intrinsically linked to the activity of the enzyme ketol-acid reductoisomerase (KARI), also known as acetohydroxy acid isomeroreductase (EC 1.1.1.86). This enzyme is found in plants, bacteria, fungi, and archaea, but is absent in animals, making it a potential target for the development of novel herbicides and antimicrobial agents. A thorough understanding of the metabolic pathway involving this compound is therefore crucial for research in areas ranging from fundamental enzymology to applied drug discovery.

Metabolic Role of this compound

This compound is an intermediate in the L-isoleucine biosynthesis pathway. It is generated from (S)-2-aceto-2-hydroxybutanoate in a two-step reaction catalyzed by a single enzyme, ketol-acid reductoisomerase (KARI).

The overall reaction is as follows: (S)-2-aceto-2-hydroxybutanoate + NADPH + H⁺ → (2R,3R)-2,3-dihydroxy-3-methylvalerate + NADP⁺

This conversion proceeds through the formation of the 3-Hydroxy-3-methyl-2-oxopentanoate intermediate. The enzyme first catalyzes an alkyl migration of the acetohydroxy group of (S)-2-aceto-2-hydroxybutanoate to form 3-Hydroxy-3-methyl-2-oxopentanoate. This intermediate then undergoes an NADPH-dependent reduction of its keto group to yield the final product, (2R,3R)-2,3-dihydroxy-3-methylvalerate.

This metabolic sequence is a key part of the pathway that produces the essential amino acid isoleucine.

Quantitative Data

| Enzyme Source | Substrate | Km (μM) | Vmax (μmol min-1 mg-1) | Optimal pH |

| Barley (Hordeum vulgare) | (S)-2-aceto-2-hydroxybutyrate | 38 | 1.8 | 7.5[1] |

| Barley (Hordeum vulgare) | NADPH | 4.3 | - | 7.5[1] |

Experimental Protocols

Synthesis of (S)-2-Aceto-2-hydroxybutyrate

The substrate for the ketol-acid reductoisomerase reaction in the isoleucine pathway, (S)-2-aceto-2-hydroxybutyrate, can be synthesized enzymatically.

Principle: Acetohydroxy acid synthase (AHAS), also known as acetolactate synthase (EC 2.2.1.6), catalyzes the condensation of pyruvate and 2-oxobutyrate to form (S)-2-aceto-2-hydroxybutyrate.

Materials:

-

Pyruvate

-

2-Oxobutyrate

-

Thiamine pyrophosphate (TPP)

-

Flavin adenine dinucleotide (FAD)

-

MgCl₂

-

Purified acetohydroxy acid synthase (AHAS)

-

Buffer (e.g., 50 mM potassium phosphate, pH 7.5)

Procedure:

-

Prepare a reaction mixture containing buffer, pyruvate, 2-oxobutyrate, TPP, FAD, and MgCl₂.

-

Initiate the reaction by adding purified AHAS.

-

Incubate the reaction at the optimal temperature for the specific AHAS used (e.g., 37°C).

-

Monitor the formation of (S)-2-aceto-2-hydroxybutyrate using a suitable analytical method, such as high-performance liquid chromatography (HPLC).

-

Purify the product from the reaction mixture using chromatographic techniques.

Ketol-Acid Reductoisomerase (KARI) Activity Assay

The activity of KARI can be determined by monitoring the oxidation of NADPH to NADP⁺ spectrophotometrically at 340 nm.

Principle: The decrease in absorbance at 340 nm is directly proportional to the rate of NADPH oxidation, which corresponds to the rate of the KARI-catalyzed reaction.

Materials:

-

Purified ketol-acid reductoisomerase

-

(S)-2-aceto-2-hydroxybutyrate (substrate)

-

NADPH

-

MgCl₂

-

Buffer (e.g., 100 mM Tris-HCl, pH 7.5)

-

Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture in a quartz cuvette containing buffer, MgCl₂, and NADPH.

-

Add the purified KARI enzyme to the mixture and incubate for a short period to establish a baseline.

-

Initiate the reaction by adding the substrate, (S)-2-aceto-2-hydroxybutyrate.

-

Immediately begin monitoring the decrease in absorbance at 340 nm over time.

-

Calculate the rate of reaction using the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹). One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the oxidation of 1 μmol of NADPH per minute under the specified conditions.

Control Experiments:

-

A reaction mixture without the enzyme should be run to account for any non-enzymatic oxidation of NADPH.

-

A reaction mixture without the substrate should be run to ensure there is no NADPH oxidation in the absence of the substrate.

Visualizations

Isoleucine Biosynthesis Pathway

The following diagram illustrates the position of this compound within the broader context of the L-isoleucine biosynthesis pathway.

Caption: L-Isoleucine biosynthesis pathway highlighting the intermediate role of this compound.

Experimental Workflow for KARI Activity Assay

The logical flow of the experimental protocol for determining KARI activity is depicted in the following diagram.

Caption: Workflow for the spectrophotometric assay of ketol-acid reductoisomerase (KARI) activity.

Conclusion

This compound is a key, albeit transient, metabolite in the biosynthesis of isoleucine. Its formation and conversion are catalyzed by the bifunctional enzyme ketol-acid reductoisomerase. The data and protocols presented in this guide offer a foundational resource for researchers investigating branched-chain amino acid metabolism and for those in the field of drug development targeting this essential pathway in microorganisms and plants. Further research to elucidate the specific kinetics of the this compound intermediate would provide a more complete understanding of the catalytic mechanism of ketol-acid reductoisomerase.

References

3-Hydroxy-3-methyl-2-oxopentanoic Acid: A Potential Biomarker in Branched-Chain Amino Acid Metabolism

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxy-3-methyl-2-oxopentanoic acid is an intermediate metabolite in the degradation pathway of the essential amino acid isoleucine. While not as extensively studied as other metabolites in this pathway, its presence and concentration in biological fluids can offer insights into the metabolic status, particularly in the context of inborn errors of metabolism affecting branched-chain amino acid (BCAA) catabolism. This technical guide provides a comprehensive overview of this compound, its metabolic origin, potential clinical significance, and methodologies for its detection and quantification.

Introduction

This compound is a five-carbon alpha-keto acid that is hydroxylated at the tertiary carbon.[1] It is structurally related to 3-methyl-2-oxopentanoic acid (also known as 3-methyl-2-oxovaleric acid), a well-established biomarker for Maple Syrup Urine Disease (MSUD).[2] The accumulation of this compound may indicate a disruption in the normal enzymatic activity downstream in the isoleucine catabolic pathway. Understanding its role and accurately measuring its levels are crucial for diagnosing and monitoring certain metabolic disorders.

Metabolic Pathway and Clinical Relevance

Isoleucine Catabolism

The breakdown of isoleucine, a branched-chain amino acid, is a multi-step process occurring primarily in the mitochondria. A key step is the conversion of 3-methyl-2-oxopentanoic acid. While the direct enzymatic conversion to this compound is not a primary step in the main catabolic pathway, its formation can occur.

Potential as a Biomarker

Elevated levels of organic acids, including this compound, in urine and plasma can be indicative of an inborn error of metabolism.[3] Specifically, its presence may be relevant in conditions where the catabolism of isoleucine is impaired. While not a primary diagnostic marker, its quantification can contribute to the overall metabolic profile of a patient, aiding in the differential diagnosis of organic acidurias.

Quantitative Data

Currently, there is a limited amount of published quantitative data specifically for this compound in various disease states. The table below summarizes typical reference ranges for the related and more commonly measured biomarker, 3-methyl-2-oxovaleric acid, to provide context.

| Biomarker | Matrix | Condition | Concentration Range | Reference |

| 3-Methyl-2-oxovaleric Acid | Urine | Normal | 0 - 2 mmol/mol creatinine |

Further research is required to establish definitive reference ranges for this compound in both healthy and diseased populations.

Experimental Protocols

The quantification of this compound in biological matrices like urine and plasma typically involves chromatographic methods coupled with mass spectrometry.

Sample Preparation

Biological samples require initial preparation to remove interfering substances and concentrate the analyte of interest.

-

Protein Precipitation: For plasma or serum samples, proteins are precipitated by adding a solvent like methanol.

-

Liquid-Liquid Extraction: Organic acids can be extracted from the aqueous sample using an organic solvent.

-

Derivatization: To improve volatility and thermal stability for Gas Chromatography (GC) analysis, the organic acids are often derivatized.

Analytical Methodology: GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and semi-volatile organic compounds.

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (e.g., single quadrupole or tandem quadrupole).

-

Capillary column suitable for organic acid analysis (e.g., DB-5ms).

Typical GC-MS Parameters:

-

Injection Mode: Splitless

-

Injector Temperature: 250°C

-

Oven Temperature Program: Initial temperature of 70°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate.

-

Ionization Mode: Electron Impact (EI)

-

Mass Analyzer Mode: Scan or Selected Ion Monitoring (SIM) for targeted analysis.

Analytical Methodology: LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers high sensitivity and specificity for the analysis of a wide range of metabolites, including organic acids, often without the need for derivatization.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

Tandem Mass Spectrometer (e.g., triple quadrupole).

Typical LC-MS/MS Parameters:

-

Chromatographic Column: Reversed-phase C18 column.

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile or methanol with 0.1% formic acid (B).

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Ionization Source: Electrospray Ionization (ESI) in negative mode.

-

Mass Spectrometry Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

Visualizations

Isoleucine Catabolic Pathway

Caption: Simplified isoleucine catabolic pathway.

Experimental Workflow for GC-MS Analysis

Caption: General workflow for GC-MS analysis of organic acids.

Conclusion

This compound is a metabolite with the potential to serve as a secondary biomarker for inborn errors of metabolism affecting the isoleucine degradation pathway. While its clinical significance is not as well-defined as other branched-chain keto acids, its detection and quantification can provide valuable information for a comprehensive metabolic assessment. The development of standardized, high-throughput analytical methods, such as LC-MS/MS, will be instrumental in further elucidating its role in health and disease. This guide provides a foundational understanding for researchers and clinicians interested in exploring the utility of this and related metabolites in their work.

References

An In-depth Technical Guide to 3-Hydroxy-3-methyl-2-oxopentanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Hydroxy-3-methyl-2-oxopentanoic acid, a significant intermediate in branched-chain amino acid metabolism. This document details its chemical identity, physicochemical properties, experimental protocols for its synthesis and analysis, and its role in biological pathways.

Chemical Identity

The compound of interest is an alpha-keto acid that plays a role in the metabolic pathway of isoleucine.

IUPAC Name: this compound[1]

Synonyms:

-

3-hydroxy-3-methyl-2-oxovalerate

-

2-keto-3-hydroxy-3-methylvalerate

-

alpha-keto-beta-hydroxy-beta-methylvalerate[2]

-

3-hydroxy-3-methyl-2-oxo-pentanoic acid[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These computed properties provide essential information for its handling, characterization, and use in experimental settings.

| Property | Value | Source |

| Molecular Formula | C6H10O4 | [1] |

| Molecular Weight | 146.14 g/mol | [1] |

| Exact Mass | 146.05790880 Da | [1] |

| XLogP3 | 0.1 | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Rotatable Bond Count | 3 | [1] |

| Topological Polar Surface Area | 74.6 Ų | [1] |

| Heavy Atom Count | 10 | [1] |

| Complexity | 163 | [1] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for researchers in this field. The following sections provide an overview of relevant experimental procedures.

3.1. Synthesis

The synthesis of this compound and its esters can be achieved through various organic synthesis routes. One common approach involves the aldol reaction. A representative, multi-step synthesis of a related compound, methyl dl-anti-3-hydroxy-2-methylpentanoate, is described below, which can be adapted for the synthesis of the target molecule.

A. Preparation of Methyl 3-hydroxy-2-methylenepentanoate: [3]

-

In a 250-mL round-bottomed flask, combine methyl acrylate (50.0 mL, 0.556 mol), propionaldehyde (60.0 mL, 0.832 mol), and 1,4-diazabicyclo[2.2.2]octane (3.0 g, 26.8 mmol).

-

Stir the mixture briefly to ensure complete dissolution of the reagents.

-

Stopper the flask and allow it to stand at ambient temperature for 7 days.

-

After the reaction period, dissolve the mixture in dichloromethane (150 mL).

-

Wash the organic solution with 1 M hydrochloric acid (100 mL).

-

Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to yield the product.

B. Hydrogenation to Methyl dl-anti-3-hydroxy-2-methylpentanoate: [3]

-

Prepare a biphosphinorhodium catalyst in a flask under an inert atmosphere (e.g., argon).

-

Add freshly distilled methyl 3-hydroxy-2-methylenepentanoate (14.4 g, 0.1 mol) to the catalyst.

-

Add distilled methanol (40 mL).

-

Seal the apparatus and connect it to a hydrogen source.

-

Evacuate the flask and fill with hydrogen three times.

-

Maintain a positive pressure of hydrogen and stir the reaction mixture until hydrogen uptake ceases.

-

Upon completion, flush the apparatus with argon.

-

Remove the solvent on a rotary evaporator.

-

Dissolve the residue in diethyl ether and petroleum ether and filter through a small plug of silica to remove the catalyst.

-

Remove the solvents to obtain the crude product, which can be further purified by distillation.

3.2. Analysis

The analysis of this compound in biological samples is important for metabolic studies. A sensitive method for the determination of its enantiomers in physiological fluids is described below.

A. Sample Preparation and Separation: [4]

-

Extract the sample with an acid to precipitate proteins.

-

Separate the 2-oxo acids from interfering amino acids using cation-exchange chromatography.

B. Derivatization and Quantification: [4]

-

Perform reductive amination of the branched-chain 2-oxo acids using L-leucine dehydrogenase to yield the corresponding L-amino acids. L-Isoleucine and L-alloisoleucine are formed from (S)- and (R)-3-methyl-2-oxopentanoate, respectively.

-

Quantify the resulting amino acids using standard amino acid analysis techniques.

C. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: [4]

-

This method is suitable for the analysis of 13C-label enrichment in plasma (S)-3-methyl-2-oxopentanoate, allowing for metabolic flux studies.

Biological Role and Signaling Pathway

This compound is an intermediate in the catabolism of the branched-chain amino acid L-isoleucine. Elevated levels of this and other branched-chain alpha-keto acids are indicative of metabolic disorders such as Maple Syrup Urine Disease (MSUD), which results from a deficiency in the branched-chain alpha-keto acid dehydrogenase complex.[5]

Isoleucine Catabolic Pathway

The diagram below illustrates the initial steps of the L-isoleucine degradation pathway, highlighting the formation of (S)-3-methyl-2-oxopentanoate and its subsequent metabolism.

Caption: Simplified pathway of L-isoleucine catabolism.

Experimental Workflow for Metabolite Analysis

The following diagram outlines a typical workflow for the analysis of this compound from biological samples.

Caption: Workflow for this compound analysis.

References

- 1. This compound | C6H10O4 | CID 440269 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Hydroxy-3-methyl-2-oxopentanoate | C6H9O4- | CID 11953877 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Determination of R- and S-3-methyl-2-oxopentanoate enantiomers in human plasma: suitable method for label enrichment analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 3-Methyl-2-oxovaleric Acid | Rupa Health [rupahealth.com]

Physical and chemical properties of 3-Hydroxy-3-methyl-2-oxopentanoic acid

This technical guide provides a comprehensive overview of the physical and chemical properties, experimental protocols, and biological relevance of 3-Hydroxy-3-methyl-2-oxopentanoic acid. The information is tailored for researchers, scientists, and professionals involved in drug development and metabolic studies.

Physical and Chemical Properties

This compound is a derivative of 3-methyl-2-oxovaleric acid, hydroxylated at the third carbon position.[1] It is classified as a 2-oxo monocarboxylic acid, a 3-hydroxy monocarboxylic acid, an oxo fatty acid, a hydroxy fatty acid, and a tertiary alpha-hydroxy ketone.[1]

Table 1: Physical and Chemical Properties of this compound and Related Compounds

| Property | Value | Source |

| IUPAC Name | This compound | [1][2] |

| Synonyms | 3-hydroxy-3-methyl-2-oxo-pentanoic acid, CHEBI:28710 | [1] |

| Molecular Formula | C₆H₁₀O₄ | [1][2] |

| Molecular Weight | 146.14 g/mol | [1][2] |

| Computed pKa | Data not available for the target compound. For the related 3-methyl-2-oxopentanoic acid, the strongest acidic pKa is computed to be 3.52. | [3] |

| Computed Solubility | Data not available for the target compound. For the related 3-methyl-2-oxopentanoic acid, computed water solubility is 9.86 g/L. | [3] |

| Experimental Melting Point | Data not available for the target compound. The sodium salt of the related 3-methyl-2-oxopentanoic acid has a melting point of 204-206 °C. | |

| Experimental Boiling Point | Data not available for the target compound. |

Experimental Protocols

Synthesis

A plausible synthetic route for this compound would involve an aldol condensation reaction. A general procedure, adapted from the synthesis of similar hydroxy acids, is outlined below.

Protocol: Aldol Condensation for the Synthesis of Hydroxy-Keto Acids

-

Enolate Formation: A suitable ketone precursor is treated with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), in an anhydrous aprotic solvent like tetrahydrofuran (THF) at low temperatures (e.g., -78 °C) to generate the corresponding enolate.

-

Aldol Addition: The enolate solution is then reacted with an appropriate aldehyde or ketone. For the synthesis of this compound, the enolate of a pyruvate ester could be reacted with butan-2-one.

-

Workup: The reaction is quenched with a proton source, typically a saturated aqueous solution of ammonium chloride.

-

Purification: The crude product is extracted from the aqueous phase using an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic extracts are dried over an anhydrous salt like magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Hydrolysis: If the synthesis was performed on an ester, the ester is then hydrolyzed to the carboxylic acid, for example, by refluxing with a base like potassium hydroxide in a methanol/water mixture, followed by acidification.

-

Final Purification: The final product can be purified by techniques such as column chromatography on silica gel or distillation.[4][5][6]

Purification

Purification of the synthesized this compound would likely involve standard laboratory techniques.

Protocol: Purification of Carboxylic Acids

-

Extraction: The product can be separated from neutral and basic impurities by extraction with an aqueous base (e.g., sodium bicarbonate solution) to form the water-soluble carboxylate salt. The aqueous layer is then washed with an organic solvent to remove impurities. Acidification of the aqueous layer will precipitate the carboxylic acid, which can then be extracted into an organic solvent.

-

Chromatography: Column chromatography using silica gel is a common method for purifying carboxylic acids. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane) is typically used to elute the compound.

-

Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be employed to achieve high purity.

-

Distillation: For liquid products, distillation under reduced pressure (Kugelrohr apparatus) can be an effective purification method.[5]

Analysis

The structure and purity of this compound can be confirmed using various analytical techniques.

Protocol: Analytical Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR spectroscopy will provide information on the number and connectivity of protons in the molecule. For the related compound (3S)-3-methyl-2-oxopentanoic acid, ¹H NMR spectra have been recorded in D₂O.[7]

-

¹³C NMR spectroscopy will show the number of unique carbon atoms and their chemical environment.

-

-

Mass Spectrometry (MS):

-

Mass spectrometry will determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. For the related compound (3S)-3-methyl-2-oxopentanoic acid, GC-MS data is available.[7]

-

-

Infrared (IR) Spectroscopy:

-

IR spectroscopy can be used to identify the presence of key functional groups, such as the hydroxyl (-OH), carbonyl (C=O) of the ketone and carboxylic acid groups.

-

Biological Significance and Signaling Pathways

This compound is a metabolite in the catabolic pathway of the branched-chain amino acid, isoleucine.

Isoleucine Catabolism

The breakdown of isoleucine is a multi-step process that occurs within the mitochondria.

-

Transamination: The first step is the reversible transamination of isoleucine to its corresponding α-keto acid, (S)-3-methyl-2-oxopentanoate, catalyzed by the enzyme branched-chain amino acid aminotransferase (BCAT).[8]

-

Oxidative Decarboxylation: (S)-3-methyl-2-oxopentanoate is then oxidatively decarboxylated by the branched-chain α-keto acid dehydrogenase (BCKD) complex to form 2-methylbutanoyl-CoA.[8][9]

-

Further Metabolism: 2-methylbutanoyl-CoA undergoes further enzymatic reactions, including a hydroxylation step that could potentially lead to the formation of a hydroxylated derivative like this compound, before ultimately being converted to acetyl-CoA and propionyl-CoA, which can enter the citric acid cycle.[8][9][10]

References

- 1. This compound | C6H10O4 | CID 440269 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Showing Compound 3-Methyl-2-oxopentanoic acid (FDB021447) - FooDB [foodb.ca]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. (3S)-3-methyl-2-oxopentanoic acid | C6H10O3 | CID 439286 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Valine, Leucine, and Isoleucine Degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 10. Isoleucine - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols for the Analytical Detection of 3-Hydroxy-3-methyl-2-oxopentanoic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the analytical detection of 3-Hydroxy-3-methyl-2-oxopentanoic acid in biological matrices. The protocols are based on established methods for structurally similar analytes and serve as a comprehensive guide for method development and validation.

Introduction

This compound is a keto acid that may be involved in branched-chain amino acid metabolism, particularly of isoleucine. Accurate and sensitive detection of this analyte in biological samples such as plasma, urine, and cell culture media is crucial for understanding its physiological roles and potential as a biomarker in various metabolic disorders. The following sections detail protocols for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), two powerful techniques for the quantification of small organic acids.

Analytical Methods

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective technique that is well-suited for the direct analysis of polar compounds like this compound in complex biological matrices. The following protocol is adapted from a validated method for the similar analytes, 3-hydroxypentanoic acid and 3-oxopentanoic acid.[1][2]

Quantitative Data Summary (Hypothetical)

As no specific validated method for this compound is publicly available, the following table presents hypothetical performance characteristics that should be determined during method validation.

| Parameter | LC-MS/MS Method | GC-MS Method |

| Limit of Detection (LOD) | To be determined | To be determined |

| Limit of Quantification (LOQ) | To be determined | To be determined |

| Linearity Range | To be determined | To be determined |

| Recovery | To be determined | To be determined |

| Precision (%RSD) | To be determined | To be determined |

| Accuracy (%Bias) | To be determined | To be determined |

Experimental Protocol: LC-MS/MS

a. Sample Preparation (Protein Precipitation)

-

To 100 µL of biological sample (e.g., plasma, urine), add 400 µL of ice-cold methanol containing an appropriate internal standard (e.g., a stable isotope-labeled analog of the analyte).

-

Vortex the mixture for 30 seconds to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new microcentrifuge tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.

-

Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

-

Vortex for 15 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

b. LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size) is a suitable starting point.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution:

Time (min) %B 0.0 5 5.0 95 6.0 95 6.1 5 | 8.0 | 5 |

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode is recommended for carboxylic acids.

-

Multiple Reaction Monitoring (MRM) Transitions: These must be optimized for this compound and its internal standard. The precursor ion will be the deprotonated molecule [M-H]-, and fragment ions will be generated by collision-induced dissociation.

c. Data Analysis

Quantification is performed by integrating the peak areas of the analyte and the internal standard. A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte in the calibration standards.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like this compound, a derivatization step is necessary to increase their volatility.

Experimental Protocol: GC-MS

a. Sample Preparation and Derivatization (Silylation)

-

Perform an initial extraction of the analyte from the biological matrix using a suitable organic solvent (e.g., ethyl acetate) after acidification of the sample.

-

Evaporate the organic extract to dryness under a stream of nitrogen.

-

To the dried residue, add 50 µL of a silylation agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine (as a catalyst).

-

Cap the vial tightly and heat at 60-80°C for 30-60 minutes to ensure complete derivatization of the carboxylic acid and hydroxyl groups.

-

Cool the sample to room temperature before injecting it into the GC-MS system.

b. GC-MS Instrumentation and Conditions

-

Gas Chromatograph: A gas chromatograph equipped with a split/splitless injector.

-

Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

-

Injector Temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 2 minutes.

-

Ramp: 10°C/min to 280°C.

-

Hold: 5 minutes at 280°C.

-

-

Mass Spectrometer: A single quadrupole or ion trap mass spectrometer.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 50-500.

-

Data Acquisition: Full scan mode for qualitative analysis and Selected Ion Monitoring (SIM) mode for quantitative analysis.

c. Data Analysis

Identification of the derivatized analyte is based on its retention time and mass spectrum, which can be compared to a reference standard. Quantification is achieved by creating a calibration curve using the peak areas of characteristic ions in SIM mode.

Visualizations

Caption: LC-MS/MS sample preparation workflow.

Caption: GC-MS sample preparation and derivatization workflow.

Caption: Hypothetical metabolic pathway of Isoleucine.

References

- 1. Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Quantification of 3-Hydroxy-3-methyl-2-oxopentanoic Acid in Biological Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-3-methyl-2-oxopentanoic acid is a small molecule metabolite that is structurally related to intermediates of branched-chain amino acid catabolism.[1] While its specific biological role and association with disease are still under investigation, the quantification of similar alpha-keto and hydroxy acids in biological fluids has proven crucial for the diagnosis and monitoring of various metabolic disorders, such as Maple Syrup Urine Disease (MSUD).[2][3][4] The analysis of such compounds is essential for understanding metabolic pathways and for the development of novel therapeutics.

This document provides a detailed protocol for the quantification of this compound in biological samples, primarily plasma and urine. The proposed methodology is adapted from established and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for structurally similar analytes, such as 3-hydroxypentanoic acid and 3-oxopentanoic acid.[5][6]

Note: This protocol provides a comprehensive framework. However, it is crucial to perform a full method validation for the specific quantification of this compound in the desired biological matrix to ensure accuracy, precision, and reliability.

Metabolic Pathway Context

This compound is likely an intermediate in the degradation pathway of isoleucine. The diagram below illustrates a proposed metabolic context for its formation.

Caption: Proposed metabolic pathway for this compound.

Experimental Workflow

The following diagram outlines the general workflow for the quantification of this compound from biological samples.

Caption: General experimental workflow for quantification.

Quantitative Data Summary

There is currently limited published data on the absolute concentrations of this compound in biological samples. The table below provides data for structurally related compounds to offer an expected range.

| Analyte | Biological Matrix | Condition | Concentration Range (µg/mL) | Reference |

| 3-Hydroxypentanoic acid | Human Plasma | Normal | 0.078 - 5 | [5][6] |

| 3-Oxopentanoic acid | Human Plasma | Normal | 0.156 - 10 | [5][6] |

| 3-Methyl-2-oxovaleric acid | Human Urine | Normal | 0.4 - 4.8 (µmol/mmol creatinine) | [7] |

Experimental Protocols

Materials and Reagents

-

Instrumentation:

-

Liquid Chromatograph coupled with a Tandem Mass Spectrometer (LC-MS/MS)

-

Analytical balance

-

Centrifuge

-

Vortex mixer

-

Pipettes

-

-

Chemicals and Reagents:

-

This compound analytical standard

-

Stable isotope-labeled internal standard (e.g., this compound-d3)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Human plasma/serum (drug-free)

-

Urine (drug-free)

-

Protocol 1: Quantification in Human Plasma/Serum (Adapted from Kallem et al., 2021)[5][6]

1. Standard and Quality Control (QC) Sample Preparation:

-

Primary Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

-

Working Standard Solutions: Serially dilute the primary stock solution with methanol:water (50:50, v/v) to prepare working standard solutions for the calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL).

-

Calibration Curve Standards: Spike appropriate amounts of the working standard solutions into drug-free human plasma to create calibration standards (e.g., 0.01, 0.05, 0.1, 0.5, 1, 5, 10 µg/mL).

-

Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in a similar manner from a separate stock solution.

2. Internal Standard (IS) Working Solution:

-

Prepare a working solution of the stable isotope-labeled internal standard in methanol at a concentration of approximately 1 µg/mL.

3. Sample Preparation (Protein Precipitation):

-

To 50 µL of plasma/serum sample, calibration standard, or QC sample in a microcentrifuge tube, add 150 µL of the internal standard working solution in methanol containing 0.2% formic acid.

-

Vortex for 30 seconds to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions:

-

LC System:

-

Column: C18 reverse-phase column (e.g., Phenomenex Luna C18, 3 µm, 150 x 2 mm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in methanol.

-

Flow Rate: 0.3 mL/min.

-

Gradient:

-

0-1 min: 10% B

-

1-7 min: Linear gradient to 90% B

-

7-8 min: Hold at 90% B

-

8-8.5 min: Return to 10% B

-

8.5-10 min: Re-equilibration at 10% B

-

-

Injection Volume: 5 µL.

-

-

MS/MS System (Negative Ion Mode):

-

Ionization Mode: Electrospray Ionization (ESI), Negative.

-

MRM Transitions: To be determined by infusing a standard solution of this compound and its internal standard. The precursor ion will be [M-H]⁻.

-

Collision Gas: Argon.

-

Optimize collision energy and other source parameters for maximum signal intensity.

-

Protocol 2: Quantification in Urine

1. Standard and QC Preparation:

-

Prepare standards and QCs as described in Protocol 1, but using drug-free urine as the matrix.

2. Sample Preparation (Dilution):

-

Centrifuge the urine sample to remove any particulate matter.

-

Dilute the urine sample 1:10 (or as needed based on expected concentrations) with the internal standard working solution in methanol:water (50:50, v/v).

-

Vortex and transfer to an autosampler vial.

3. LC-MS/MS Conditions:

-

Use the same LC-MS/MS conditions as described in Protocol 1.

Data Analysis and Quantification

-

Calibration Curve: Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is often suitable.

-

Quantification: Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Data Review: Ensure that the QC samples are within the acceptable accuracy and precision limits (e.g., ±15% of the nominal value).

Conclusion

References

- 1. This compound | C6H10O4 | CID 440269 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Methyl-2-oxovaleric Acid | Rupa Health [rupahealth.com]

- 3. 3-Methyl-2-oxovaleric acid - Organic Acids - Lab Results explained | HealthMatters.io [healthmatters.io]

- 4. 3-Methyl-2-oxovaleric - Organic Acids Test (OAT) - Nutritional and Metabolic Profile - Lab Results explained | HealthMatters.io [healthmatters.io]

- 5. Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.plos.org [journals.plos.org]

Application Notes and Protocols for 3-Hydroxy-3-methyl-2-oxopentanoic Acid as a Research Tool

A thorough review of the scientific literature and chemical databases indicates that 3-Hydroxy-3-methyl-2-oxopentanoic acid is not currently established as a research tool with well-defined applications, signaling pathways, or standardized experimental protocols.

Information available for this compound is largely limited to its chemical and physical properties as cataloged in databases such as PubChem and KEGG. There is a notable absence of published research detailing its use in biological or drug development studies. The majority of search results often lead to information about a related but structurally distinct compound, 3-Methyl-2-oxopentanoic acid (also known as 3-methyl-2-oxovaleric acid), which is a known metabolite and a clinical marker for Maple Syrup Urine Disease (MSUD).[1][2][3][4]

Due to the lack of available data on the research applications of this compound, it is not possible to provide the requested detailed Application Notes, Experimental Protocols, quantitative data tables, or diagrams of signaling pathways.

Further investigation into the synthesis of related compounds has identified a study on the biocatalytic synthesis of 4-hydroxy-3-methyl-2-oxopentanoic acid , an isomer of the requested molecule.[5] In this context, it was used as a synthetic intermediate (synthon) in an enzymatic cascade to produce γ-hydroxy-α-amino acids.[5] However, this does not provide information on the biological activity or research applications of this compound itself.

Alternative Compound for Consideration:

For researchers interested in the metabolic pathways related to branched-chain amino acids, we can provide comprehensive Application Notes and Protocols for 3-Methyl-2-oxopentanoic acid . This compound is extensively researched and has defined roles in metabolic studies and as a biomarker.

If you would like to proceed with a detailed report on 3-Methyl-2-oxopentanoic acid , please let us know.

References

- 1. Showing Compound 3-Methyl-2-oxopentanoic acid (FDB021447) - FooDB [foodb.ca]

- 2. (3S)-3-Methyl-2-oxopentanoic acid | CAS#:1460-34-0 | Chemsrc [chemsrc.com]

- 3. alpha-Keto-beta-methylvaleric acid | C6H10O3 | CID 47 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Methyl-2-oxovaleric acid - Organic Acids - Lab Results explained | HealthMatters.io [healthmatters.io]

- 5. researchgate.net [researchgate.net]

Application Note: GC-MS Analysis of 3-Hydroxy-3-methyl-2-oxopentanoic Acid Following Two-Step Derivatization

Audience: Researchers, scientists, and drug development professionals.

Introduction 3-Hydroxy-3-methyl-2-oxopentanoic acid is a short-chain alpha-keto acid that plays a role in various metabolic pathways. Due to its polar nature, containing hydroxyl, keto, and carboxylic acid functional groups, it is non-volatile and thermally unstable, making direct analysis by gas chromatography-mass spectrometry (GC-MS) challenging.[1] Chemical derivatization is essential to convert the analyte into a more volatile and thermally stable form suitable for GC analysis.[2] This application note provides a detailed protocol for a robust two-step derivatization procedure involving methoximation followed by silylation.

Principle of Derivatization To ensure a single, stable derivative peak and prevent unwanted side reactions, a two-step process is employed:

-

Methoximation: The carbonyl (keto) group is protected by reacting it with methoxyamine hydrochloride (MeOx). This step converts the keto group into a methoxime, which prevents the molecule from undergoing tautomerization (enolization) that could otherwise result in multiple derivative products and complicate chromatographic analysis.[3][4]

-

Silylation: The active hydrogens on the hydroxyl and carboxylic acid groups are replaced with a trimethylsilyl (TMS) group. This is achieved using a potent silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). This process, known as trimethylsilylation, significantly reduces the polarity of the molecule and increases its volatility, making it amenable to GC separation and analysis.[3][5]

The overall chemical transformation is illustrated below.

Caption: Figure 1: The two-step chemical derivatization process.

Experimental Protocol

This protocol is designed for the derivatization of this compound in dried biological extracts or from a pure standard. It is critical to perform these steps under anhydrous (water-free) conditions, as moisture will deactivate the silylating reagent.[3][5]

Materials and Reagents

-

Dried sample extract or standard of this compound

-

Pyridine (anhydrous)

-

Methoxyamine hydrochloride (MeOx)

-

N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

-

GC-MS grade solvent (e.g., Hexane or Toluene) for final dilution

-

GC vials (2 mL) with PTFE-lined caps

-

Heating block or thermal shaker

-

Vortex mixer

-

Pipettes

Procedure

-

Sample Preparation:

-

Ensure the sample is completely dry. Lyophilization (freeze-drying) is highly recommended for aqueous samples to remove all traces of water.[3]

-

Place the dried sample or standard into a 2 mL GC vial.

-

-

Step 1: Methoximation

-

Prepare a fresh solution of Methoxyamine HCl in anhydrous pyridine (e.g., 20 mg/mL).

-

Add 50 µL of the MeOx/pyridine solution to the dried sample in the GC vial.

-

Cap the vial tightly and vortex for 1 minute to ensure complete dissolution.

-

Incubate the vial in a heating block or thermal shaker at 37°C for 90 minutes .[3]

-

After incubation, allow the vial to cool to room temperature.

-

-

Step 2: Silylation

-

Sample Analysis:

-

The derivatized sample is now ready for GC-MS analysis. If necessary, the sample can be diluted with an appropriate solvent like hexane before injection.

-

Analyze the sample within 24 hours for best results, as silyl derivatives can degrade over time, especially if exposed to moisture.

-

Caption: Figure 2: Experimental workflow for derivatization.

Data and Expected Results

The two-step derivatization process significantly alters the chemical properties of this compound, leading to a predictable increase in molecular weight and the generation of characteristic ions in the mass spectrum. These changes are summarized in the table below.

| Property | Native Analyte | Fully Derivatized Analyte (MeOx-diTMS) |

| Structure | C₆H₁₀O₄ | C₁₃H₂₉NO₄Si₂ |

| Molecular Weight | 146.14 g/mol | 319.58 g/mol |

| Functional Groups | Carboxyl (-COOH), Hydroxyl (-OH), Keto (C=O) | TMS Ester (-COOTMS), TMS Ether (-OTMS), Methoxime (=N-OCH₃) |

| Volatility | Low | High |

| Thermal Stability | Poor | Good |

| Expected Key MS Ions | Not applicable for direct GC-MS | M-15 ([M-CH₃]⁺): m/z 304 (Characteristic of TMS)M-57 ([M-C₄H₉]⁺): m/z 262Base Peak (often): m/z 73 ([Si(CH₃)₃]⁺) |

Discussion

Successful derivatization is confirmed by the appearance of a single, sharp chromatographic peak corresponding to the fully derivatized analyte at a retention time consistent with a volatile compound. The mass spectrum should exhibit a molecular ion (or fragments related to it, such as M-15) corresponding to the derivatized molecular weight of 319.58 Da. The presence of a prominent ion at m/z 73 is a strong indicator of a TMS-derivatized compound. The methoximation step is crucial for α-keto acids as it prevents enolization, which would otherwise lead to the formation of multiple silylated isomers, complicating the chromatogram and hindering accurate quantification.[4]

The described two-step methoximation and silylation protocol provides a reliable and robust method for the derivatization of this compound. This procedure effectively enhances the volatility and thermal stability of the analyte, enabling sensitive and accurate quantification by GC-MS. This method is highly suitable for metabolomics studies and the analysis of this compound in complex biological matrices within a research or drug development setting.

References

- 1. Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. youtube.com [youtube.com]

- 4. academic.oup.com [academic.oup.com]

- 5. iris.unina.it [iris.unina.it]

- 6. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Analysis of 3-Hydroxy-3-methyl-2-oxopentanoic Acid: A Review of Available Data and Methodologies

Application Note

Introduction

3-Hydroxy-3-methyl-2-oxopentanoic acid is a derivative of 3-methyl-2-oxovaleric acid, a compound of significant interest in the study of metabolic disorders.[1] While direct in vitro assays and detailed protocols specifically for this compound are not extensively documented in publicly available scientific literature, this document provides an overview of relevant information on the closely related and better-studied compound, 3-Methyl-2-oxopentanoic acid. Furthermore, it outlines generalized in vitro methodologies that researchers and drug development professionals can adapt to study the biological activity and potential therapeutic relevance of this compound and similar alpha-keto acids.

3-Methyl-2-oxopentanoic acid is an abnormal metabolite that accumulates due to incomplete metabolism of branched-chain amino acids (BCAAs), particularly isoleucine.[2][3] Chronically elevated levels of this and other branched-chain ketoacids are a hallmark of Maple Syrup Urine Disease (MSUD), a rare inherited metabolic disorder.[2][4][5] The accumulation of these metabolites can lead to neurotoxicity and severe neurological damage if left untreated.[2][6] Understanding the in vitro effects of these compounds is crucial for elucidating disease mechanisms and developing potential therapeutic interventions.

This document will focus on the context of 3-Methyl-2-oxopentanoic acid in relation to MSUD and present hypothetical, yet standard, in vitro protocols that could be applied to investigate this compound.

Biological Context: Maple Syrup Urine Disease (MSUD)

MSUD is caused by a deficiency in the branched-chain alpha-keto acid dehydrogenase (BCKAD) complex, an enzyme crucial for the breakdown of BCAAs (leucine, isoleucine, and valine).[4][5] This deficiency leads to the accumulation of BCAAs and their corresponding branched-chain alpha-keto acids (BCKAs), including 3-Methyl-2-oxopentanoic acid, in the blood, urine, and cerebrospinal fluid.[2][5]

The buildup of these compounds is toxic, particularly to the central nervous system.[2] In vitro studies on related compounds often focus on their effects on neuronal cells, mitochondrial function, and oxidative stress.

Hypothetical In Vitro Assays for this compound

While specific data is unavailable for this compound, the following are standard in vitro assays that could be employed to characterize its biological activity, drawing parallels from studies on similar alpha-keto acids.

1. Cell Viability and Cytotoxicity Assays

These assays are fundamental to determining the concentration-dependent toxicity of a compound on different cell types, particularly those relevant to the pathology of related diseases (e.g., neuronal cells for MSUD).

-

MTT Assay: Measures cell viability based on the metabolic activity of mitochondrial reductase enzymes.

-

LDH Release Assay: Quantifies cytotoxicity by measuring the release of lactate dehydrogenase from damaged cells.

-

Live/Dead Staining: Utilizes fluorescent dyes to visualize and quantify live and dead cells in a population.

2. Enzymatic Assays

Given that the related compound is involved in a metabolic pathway, enzymatic assays would be crucial to understand its interactions with relevant enzymes.

-

BCKAD Activity Assay: To investigate if this compound can inhibit or modulate the activity of the BCKAD complex. This would typically involve isolating mitochondria or using purified enzyme and measuring the conversion of a labeled substrate.

-

Transaminase Activity Assays: To determine if the compound can serve as a substrate or inhibitor for aminotransferases involved in BCAA metabolism.

3. Oxidative Stress Assays

Metabolic dysregulation is often associated with increased oxidative stress. These assays can determine if the compound induces such a state.

-

ROS Production Assay: Using fluorescent probes like DCFDA to measure the generation of reactive oxygen species in cells treated with the compound.

-

Glutathione (GSH) Assay: To measure the levels of the antioxidant glutathione, which can be depleted during oxidative stress.

Experimental Protocols (Generalized)

The following are generalized protocols that would need to be optimized for the specific compound and cell lines used.

Protocol 1: MTT Cell Viability Assay

-

Cell Culture: Plate neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the existing medium with the medium containing the compound or vehicle control.

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Express cell viability as a percentage of the vehicle-treated control.

Protocol 2: BCKAD Enzyme Activity Assay (Mitochondrial Isolate)

-

Mitochondrial Isolation: Isolate mitochondria from a relevant tissue source (e.g., rat liver) using differential centrifugation.

-

Reaction Mixture: Prepare a reaction buffer containing the isolated mitochondria, cofactors (e.g., NAD+, Coenzyme A, TPP), and a labeled BCKA substrate (e.g., [1-14C]alpha-ketoisovalerate).

-

Inhibition Study: Add varying concentrations of this compound to the reaction mixture.

-

Incubation: Incubate the reaction at 37°C for a defined period.

-

Reaction Termination: Stop the reaction by adding perchloric acid.

-

Measurement: Measure the release of 14CO2 using a scintillation counter to determine enzyme activity.

-

Data Analysis: Calculate the percentage of inhibition compared to the control reaction without the test compound.

Data Presentation

As no quantitative data is available from published studies on this compound, the following tables are presented as templates for how such data would be structured.

Table 1: Cytotoxicity of this compound on SH-SY5Y cells (Hypothetical Data)

| Concentration (mM) | Cell Viability (%) after 24h | Cell Viability (%) after 48h |

| 0 (Vehicle) | 100 ± 5.2 | 100 ± 4.8 |

| 0.1 | 98 ± 4.9 | 95 ± 5.1 |

| 0.5 | 92 ± 6.1 | 85 ± 4.5 |

| 1.0 | 85 ± 5.5 | 70 ± 6.2 |

| 5.0 | 60 ± 7.3 | 45 ± 5.9 |

| 10.0 | 40 ± 6.8 | 25 ± 4.7 |

Table 2: Inhibition of BCKAD Activity by this compound (Hypothetical Data)

| Compound Concentration (µM) | BCKAD Activity (% of Control) |

| 0 (Control) | 100 ± 8.1 |

| 1 | 95 ± 7.5 |

| 10 | 80 ± 6.9 |

| 50 | 65 ± 5.8 |

| 100 | 45 ± 6.2 |

| 500 | 20 ± 4.3 |

Visualizations

The following diagrams illustrate generalized workflows and pathways relevant to the study of alpha-keto acids.

Caption: A generalized workflow for the in vitro evaluation of a novel compound.

Caption: Simplified pathway of BCAA catabolism and the defect in MSUD.

Conclusion

While direct experimental data for in vitro assays involving this compound is currently scarce in the accessible literature, its structural similarity to 3-Methyl-2-oxopentanoic acid suggests its potential relevance in the context of branched-chain amino acid metabolism and related disorders like Maple Syrup Urine Disease. The application notes and generalized protocols provided here offer a foundational framework for researchers to design and execute in vitro studies to elucidate the biological role and potential toxicological profile of this and other related metabolites. Further research is warranted to fully characterize the in vitro effects of this compound.

References

- 1. This compound | C6H10O4 | CID 440269 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Human Metabolome Database: Showing metabocard for 3-Methyl-2-oxovaleric acid (HMDB0000491) [hmdb.ca]

- 3. 3-Methyl-2-oxovaleric Acid | Rupa Health [rupahealth.com]

- 4. Maple Syrup Urine Disease - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Maple syrup urine disease: mechanisms and management - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3-Methyl-2-oxovaleric acid - Organic Acids - Lab Results explained | HealthMatters.io [healthmatters.io]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Hydroxy-3-methyl-2-oxopentanoic Acid

Welcome to the technical support center for the synthesis of 3-Hydroxy-3-methyl-2-oxopentanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this important molecule.

Troubleshooting Guides

This section provides solutions to common problems that may arise during the synthesis of this compound, primarily focusing on a synthetic route involving a Reformatsky-type reaction to form the ester precursor, followed by hydrolysis.

Issue 1: Low or No Yield of Ethyl 3-Hydroxy-3-methyl-2-oxopentanoate (Ester Precursor)

| Potential Cause | Recommended Solution |

| Inactive Zinc: The surface of the zinc metal may be coated with zinc oxide, preventing the reaction from initiating. | Activate the zinc prior to the reaction. Common activation methods include washing with dilute HCl, followed by water, ethanol, and diethyl ether, and then drying under vacuum. Alternatively, using freshly ground zinc powder or commercially available activated zinc can improve results. |

| Wet Solvents or Reagents: The organozinc intermediate is sensitive to moisture, which will quench the reaction. | Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents and freshly distilled reagents. |

| Low Reaction Temperature: The formation of the organozinc reagent and the subsequent addition to the ketone may be slow at very low temperatures. | While the initial formation of the Reformatsky reagent is often done at room temperature or with gentle heating, the subsequent reaction with the ketone can be optimized. Try maintaining the reaction temperature between 25-40°C. |

| Impure Starting Materials: Impurities in ethyl 2-bromobutanoate or acetone can interfere with the reaction. | Purify the starting materials before use. Ethyl 2-bromobutanoate can be distilled under reduced pressure, and acetone should be dried over molecular sieves. |

Issue 2: Formation of Side Products

| Potential Cause | Recommended Solution |

| Self-condensation of Acetone: Under basic conditions (if any arise) or at elevated temperatures, acetone can undergo self-condensation. | Maintain neutral reaction conditions. The Reformatsky reaction is advantageous as it avoids strongly basic conditions. Keep the reaction temperature moderate. |

| Dehydration of the Product: The resulting β-hydroxy ester can undergo dehydration to form an α,β-unsaturated ester, especially if the workup is acidic and heated. | Use a mild acidic workup (e.g., saturated aqueous ammonium chloride) at a low temperature to quench the reaction. Avoid strong acids and high temperatures during workup and purification. |

| Formation of Wurtz-type Coupling Products: The organozinc reagent can couple with the starting α-halo ester. | Add the ethyl 2-bromobutanoate slowly to the activated zinc to maintain a low concentration of the resulting organozinc reagent. |

Issue 3: Incomplete Hydrolysis of the Ester

| Potential Cause | Recommended Solution |

| Insufficient Reaction Time or Temperature: The hydrolysis of the sterically hindered ester may be slow. | Increase the reaction time or temperature. Monitor the reaction progress by TLC or LC-MS to ensure completion. |

| Inadequate Amount of Base: An insufficient amount of base will lead to incomplete saponification. | Use a molar excess of a strong base like sodium hydroxide or potassium hydroxide (typically 2-3 equivalents). |

| Phase Transfer Issues: If using a biphasic system, inefficient mixing can slow down the reaction. | Use a phase-transfer catalyst or a co-solvent like THF or ethanol to ensure better mixing of the aqueous and organic phases. |

Issue 4: Difficulty in Purifying the Final Product

| Potential Cause | Recommended Solution |

| Emulsion during Extraction: The carboxylic acid product can act as a surfactant, leading to the formation of emulsions during acidic workup and extraction. | Add brine (saturated NaCl solution) to the aqueous layer to break the emulsion. Perform the extraction with a less polar solvent if possible. |

| Co-elution of Impurities during Chromatography: Structurally similar impurities may be difficult to separate by column chromatography. | Optimize the solvent system for column chromatography. A gradient elution may be necessary. Alternatively, consider crystallization of the product or its salt. |

| Thermal Instability: The final product, a β-hydroxy α-keto acid, may be prone to decarboxylation or dehydration at elevated temperatures. | Avoid high temperatures during purification. Use a rotary evaporator at low temperature and pressure for solvent removal. For distillation, use a short-path apparatus under high vacuum. |

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?